
Ethyl N-(3-phenylpropyl)carbamate
Descripción general
Descripción
Ethyl N-(3-phenylpropyl)carbamate is a chemical compound that is commonly known as Fenobam. It is a selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). Fenobam is a promising compound for the treatment of several neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.
Aplicaciones Científicas De Investigación
Mitotic Effects in Pesticides : Carbamates like Ethyl carbamate (urethane) and others have been found to have mitotic poison properties, indicating their potential use and effects as pesticides (Amer, 1965).
Drug Metabolism Studies : Human urinary metabolites of 3-phenylpropyl carbamate have been analyzed using ion cluster techniques, indicating its significance in understanding the metabolic pathways and potential toxicology in humans (Horie & Bara, 1978).
Anticancer Agents : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have shown potential as anticancer agents by binding with cellular tubulin and exhibiting cytotoxic activity against experimental neoplasms in mice. Alterations in the carbamate group of these compounds can affect their activity, indicating the nuanced role of such compounds in therapeutic applications (Temple et al., 1989).
Chemical Structure Analysis : Studies involving N-Carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea and related compounds focus on their molecular structures, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Dolzhenko et al., 2010).
Quantitative Detection in Alcoholic Beverages : Surface-enhanced Raman scattering has been employed for quantitative detection of ethyl carbamate in alcoholic beverages, indicating the importance of such compounds in food safety and quality control (Yang et al., 2013).
Thermal Decompositions : Studies on the thermal decompositions of various carbamates, including Ethyl N-methyl-N-phenyloarbamate, provide insight into their stability and potential chemical reactions under heat, which is important for various industrial and pharmaceutical processes (Daly & Ziolkowski, 1971).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-(3-phenylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)13-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKQSWQBXQAIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(3-phenylpropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



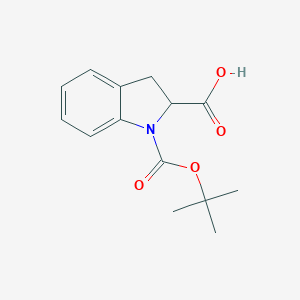

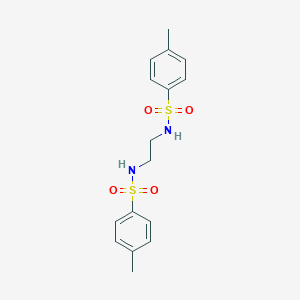
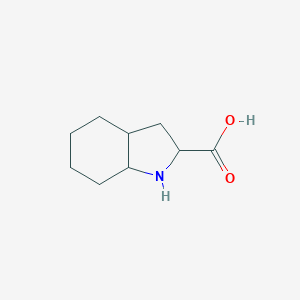



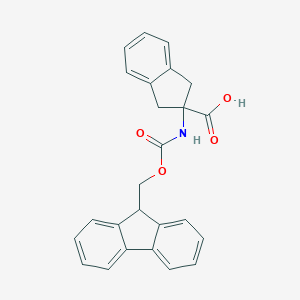

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)


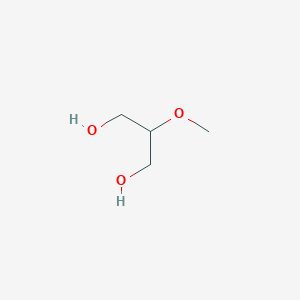
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)